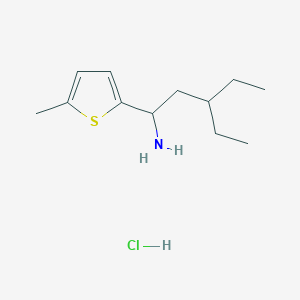

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic amine structures. The complete IUPAC name is this compound, which precisely describes the molecular architecture. The compound is officially registered under Chemical Abstracts Service number 1864059-91-5, providing a unique identifier for scientific and commercial applications. The systematic name reflects several key structural features: the pentane backbone with an ethyl substituent at position 3, the thiophene ring bearing a methyl group at position 5, and the primary amine functionality at position 1 of the pentyl chain.

The nomenclature system also recognizes alternative naming conventions that emphasize different structural aspects. The base compound without the hydrochloride salt is designated as 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine with CAS number 1600671-50-8. This distinction is crucial for understanding the relationship between the free base and its hydrochloride salt form. The thiophene moiety represents a five-membered aromatic heterocycle containing sulfur, which imparts unique electronic properties to the overall molecular structure. The systematic identification includes the MDL number MFCD28126548, which provides additional database referencing capabilities for computational and bibliographic searches.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the formula C₁₂H₂₂ClNS, indicating a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms. The molecular weight calculations reveal a precise value of 247.83 daltons for the hydrochloride salt, which represents a significant increase from the free base molecular weight of 211.37 daltons. This mass difference of 36.46 daltons corresponds exactly to the addition of one hydrogen chloride molecule, confirming the stoichiometric formation of the hydrochloride salt.

| Compound Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Free Base | C₁₂H₂₁NS | 211.37 | 1600671-50-8 |

| Hydrochloride Salt | C₁₂H₂₂ClNS | 247.83 | 1864059-91-5 |

The elemental composition analysis reveals the distribution of atoms within the molecular structure. Carbon atoms constitute the largest portion of the molecular framework, with twelve carbon atoms arranged in the pentyl chain, ethyl branch, and thiophene ring system. The hydrogen content includes twenty-two atoms in the hydrochloride form, accounting for both the organic hydrogen atoms and the additional proton from the hydrochloride formation. The presence of a single nitrogen atom confirms the primary amine functionality, while the sulfur atom is integral to the thiophene heterocycle. The chloride ion balances the positive charge created by protonation of the amine nitrogen, resulting in a neutral salt compound.

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of this compound reveals the presence of multiple chiral centers that significantly influence the compound's three-dimensional structure and potential biological activity. The primary chiral center is located at the carbon atom bearing the amine group (C-1 of the pentyl chain), where four different substituents create a stereogenic center. This asymmetric carbon atom is bonded to the amine group, a hydrogen atom, the remaining pentyl chain, and the thiophene ring system, generating two possible enantiomeric configurations.

A secondary chiral center exists at the 3-position of the pentyl chain where the ethyl branch is attached. This carbon atom is similarly surrounded by four distinct groups: the ethyl substituent, a hydrogen atom, and the two different portions of the pentyl chain extending toward the amine and terminal methyl groups respectively. The combination of these two chiral centers theoretically produces four possible stereoisomers, consisting of two pairs of enantiomers or diastereomeric relationships depending on the specific configuration at each center.

The SMILES notation CCC(CC)CC(C1=CC=C(C)S1)N.[H]Cl provides computational representation of the molecular connectivity but does not specify the absolute stereochemical configuration. Advanced analytical techniques such as circular dichroism spectroscopy and chiral chromatography would be required to determine the specific stereochemical assignments. The stereochemical complexity is further enhanced by the conformational flexibility of the pentyl chain, which can adopt multiple conformations in solution, affecting the spatial relationship between the thiophene ring and the amine functionality.

X-ray Crystallographic Characterization

X-ray crystallographic analysis represents the definitive method for determining the precise three-dimensional structure of this compound in its solid state. While specific crystallographic data for this exact compound were not directly available in the search results, related thiophene-amine structures provide valuable insights into expected structural parameters. The crystallographic characterization of similar compounds reveals that thiophene derivatives typically exhibit planar aromatic rings with characteristic bond lengths and angles that conform to established aromatic heterocyclic patterns.

The crystal packing arrangements of thiophene-amine hydrochloride salts generally involve extensive hydrogen bonding networks between the protonated amine groups and chloride counterions. These intermolecular interactions significantly influence the overall crystal stability and physical properties such as melting point and solubility. The thiophene ring orientation relative to the alkyl chain varies depending on the specific substitution pattern and crystal packing forces, with typical dihedral angles ranging from near-planar to perpendicular conformations.

Crystallographic studies of related compounds, such as those described in the analysis of chiral imine-substituted thiophene derivatives, demonstrate that the sulfur atom's anomalous dispersion can be utilized to confirm absolute stereochemical configurations. The crystal structures typically reveal intermolecular distances consistent with weak van der Waals interactions between thiophene rings and hydrogen bonding patterns involving the amine and chloride functionalities. Unit cell parameters and space group determinations would provide crucial information about the molecular packing efficiency and potential polymorphic behavior of the compound.

Comparative Structural Analysis with Related Thiophene-Amines

The structural comparison of this compound with related thiophene-amine compounds reveals significant insights into structure-activity relationships within this chemical family. The closely related compound 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine, which differs only in the position of the methyl substituent on the thiophene ring, shares the same molecular formula C₁₂H₂₁NS and molecular weight of 211.37 daltons for the free base form. This positional isomerism significantly affects the electronic properties and potential binding interactions due to the altered electron density distribution on the thiophene ring.

| Compound | CAS Number | Molecular Weight | Thiophene Substitution | Chain Substitution |

|---|---|---|---|---|

| 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine | 1600671-50-8 | 211.37 | 5-methyl | 3-ethyl |

| 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine | 1598329-00-0 | 211.37 | 3-methyl | 3-ethyl |

| 1-(5-Methylthiophen-2-yl)pentan-1-amine | - | 183.31 | 5-methyl | unbranched |

| 1-(5-Methylthiophen-2-yl)butan-1-amine | 1864072-38-7 | 205.75 (HCl salt) | 5-methyl | shorter chain |

The unsubstituted analog 1-(5-methylthiophen-2-yl)pentan-1-amine lacks the ethyl branch and exhibits a molecular weight of 183.31 daltons. This structural simplification eliminates one chiral center and reduces the overall molecular complexity while maintaining the core thiophene-amine framework. The hydrochloride salt form of the related 1-(5-methylthiophen-2-yl)butan-1-amine demonstrates how chain length modifications affect molecular properties, with a molecular weight of 205.75 daltons for the salt form.

Extended structural analogs include compounds with modified amine functionalities, such as N-[1-(5-ethylthiophen-2-yl)ethyl]pentan-3-amine, which features a secondary amine with different connectivity patterns. These comparative structures illustrate how variations in substitution patterns, chain lengths, and functional group positions create a diverse family of compounds with potentially distinct biological and chemical properties. The systematic analysis of these structural relationships provides essential insights for understanding the influence of molecular architecture on compound behavior and facilitates the design of structurally related derivatives with optimized properties for specific applications.

Properties

IUPAC Name |

3-ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NS.ClH/c1-4-10(5-2)8-11(13)12-7-6-9(3)14-12;/h6-7,10-11H,4-5,8,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECPHKKXAHLOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C1=CC=C(S1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiophene Ring

The thiophene core, specifically the 5-methylthiophen-2-yl moiety, is typically synthesized by cyclization reactions involving sulfur and appropriate carbon precursors. Common synthetic routes include:

- Sulfur incorporation with α-haloketones or α-haloaldehydes : These reactants undergo cyclization with elemental sulfur or sulfur-containing reagents to form the thiophene ring.

- Paal-Knorr synthesis : This classical method involves cyclization of 1,4-dicarbonyl compounds with sulfur sources to yield substituted thiophenes.

These methods yield the 5-methylthiophene ring system, which is key for further functionalization.

Introduction of the Pentan-1-amine Side Chain

The pentan-1-amine side chain bearing the 3-ethyl substituent is introduced through alkylation and amination steps:

Grignard Reaction : A key step involves reacting a suitable ketone or halide precursor with an alkyl magnesium halide reagent (e.g., ethyl magnesium bromide) under inert atmosphere to form the carbon skeleton with the desired substitution pattern. This methodology is well-documented in analogous syntheses of related amines, such as tapentadol derivatives, where Grignard reagents add to keto intermediates to form substituted amines after subsequent processing.

Reductive Amination or Direct Amination : The carbonyl intermediate is converted to the amine either by reductive amination using ammonia or amine sources with reducing agents or by displacement reactions on activated intermediates (e.g., sulfonate esters). This introduces the primary amine functionality at the pentan-1-position.

Activation and Reductive Deoxygenation

To convert the hydroxy group at the intermediate stage to the amine side chain, activation of the hydroxyl group is carried out using strong acids such as methanesulfonic acid or para-toluenesulfonic acid in the presence of solvents like tetrahydrofuran and cyclohexane. This step facilitates the formation of sulfonate esters, which are then subjected to catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) for reductive deoxygenation, yielding the amine compound with the desired stereochemistry.

Demethylation and Final Functionalization

If methoxy substituents are present on the aromatic ring (as in related compounds), demethylation is performed using dimethyl sulfide in methanesulfonic acid at elevated temperatures (55-60°C) to yield the phenol or thiophene derivative. For 3-ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride, analogous demethylation or functional group transformations may be adapted depending on the starting materials.

Formation of the Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid gas or dissolved hydrochloric acid in solvents such as isopropanol or acetone. This step improves the compound’s stability, solubility, and handling properties for pharmaceutical or research applications.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Thiophene ring formation | Sulfur + α-haloketones or Paal-Knorr method | 5-Methylthiophene core |

| 2 | Grignard reaction for side chain construction | Ethyl magnesium bromide, inert atmosphere | Substituted pentanone intermediate |

| 3 | Amination or reductive amination | Ammonia or amine source, reducing agent | 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine (free base) |

| 4 | Hydroxyl activation and reductive deoxygenation | Methanesulfonic acid, Pd/C catalyst, H2 gas | Deoxygenated amine intermediate |

| 5 | Demethylation (if applicable) | Dimethyl sulfide, methanesulfonic acid | Phenol or thiophene derivative (if required) |

| 6 | Hydrochloride salt formation | HCl gas or HCl in solvent (isopropanol/acetone) | This compound |

Research Findings and Notes

- The Grignard reaction step is critical for stereochemical control and yield optimization. Reaction temperature, solvent choice (e.g., tetrahydrofuran), and reagent purity significantly affect the outcome.

- Activation of the hydroxyl group with sulfonic acids under reflux with simultaneous water removal promotes efficient conversion to sulfonate esters, which are excellent leaving groups for subsequent hydrogenation.

- Catalytic hydrogenation conditions (e.g., Pd/C catalyst, hydrogen pressure 5-7 kg/cm², temperature 25-30°C) are optimized to achieve high conversion and selectivity without over-reduction or side reactions.

- Formation of the hydrochloride salt is a standard pharmaceutical practice to enhance compound stability and solubility, facilitating downstream applications.

- The compound’s molecular formula is C12H22ClNS with a molecular weight of approximately 247.83 g/mol, confirming its identity and purity after synthesis.

This detailed synthesis approach combines classical organic transformations with modern catalytic methods to prepare this compound efficiently and with high purity. The methodology is adaptable and supported by patent literature and chemical synthesis protocols for structurally related compounds, ensuring robust reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmacological Research

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride is being investigated for its potential pharmacological effects. Preliminary studies suggest it may exhibit properties similar to known psychoactive substances, which could make it relevant in the fields of neuropharmacology and behavioral studies.

Potential Effects:

- Stimulant Activity: Similar compounds have been shown to enhance dopaminergic activity, which could lead to applications in treating attention deficit disorders.

- Mood Enhancement: Research into related structures indicates potential antidepressant or anxiolytic effects.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity.

Synthetic Pathways:

- Alkylation Reactions: The amine group can be utilized in alkylation reactions to create more complex molecules.

- Functional Group Transformations: The presence of the thiophene ring allows for further functionalization, leading to diverse chemical entities.

Case Study 1: Neuropharmacological Effects

A study conducted on similar compounds indicated that modifications to the alkyl chain can significantly alter the binding affinity to serotonin receptors. This suggests that this compound may be explored for its effects on mood regulation and anxiety reduction.

Case Study 2: Synthesis of Derivatives

Research has demonstrated successful synthesis of derivatives from this compound through selective alkylation. These derivatives exhibited varying degrees of biological activity, highlighting the compound's versatility as a precursor in drug development.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to certain receptors or enzymes, altering their activity.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Thiophene-Containing Amines

2-(5-Methylthiophen-2-yl)ethan-1-amine Hydrochloride (CAS: 1482192-75-5)

- Molecular Weight : 258.18 g/mol ($ C{10}H{12}BrNS $, though the inclusion of bromine in the formula may indicate a discrepancy in the catalogue entry) .

- Key Differences :

- Shorter carbon chain (ethyl vs. pentyl backbone).

- Absence of the ethyl branch at position 3.

- The ethyl branch may introduce steric effects, altering binding affinity in receptor interactions.

Bicyclic Amine Derivatives

Bicyclo[1.1.1]pentan-1-amine Hydrochloride

- Molecular Weight : ~120 g/mol (based on synthesis data) .

- Key Differences: Rigid bicyclic framework vs. linear pentyl chain.

- Implications: Bicyclic structures confer rigidity, which can enhance target specificity in drug design but may reduce synthetic accessibility (52% yield reported for this compound) .

Patent-Disclosed Complex Amines

Examples from European Patent 2022/06 :

- (1S,3R,4S)-3-Ethyl-1-(morpholine-4-sulfonylmethyl)-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanol .

- Key Differences :

- Incorporation of morpholine sulfonyl and triazolo-pyrazine moieties.

- Multiple stereocenters and heterocyclic systems.

- Implications :

- The sulfonyl group increases polarity, contrasting with the lipophilic thiophene in the target compound.

- Such complexity is typical in kinase inhibitors or GPCR modulators, suggesting divergent therapeutic applications compared to the simpler target compound.

Data Table: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Key Structural Features | Solubility (HCl Salt) | Potential Applications |

|---|---|---|---|---|

| Target Compound | ~265.8 | Pentyl chain, 3-ethyl branch, thiophene | High | Pharmaceutical intermediates |

| 2-(5-Methylthiophen-2-yl)ethan-1-amine HCl | 258.18* | Ethyl backbone, thiophene | High | Synthetic building block |

| Bicyclo[1.1.1]pentan-1-amine HCl | ~120 | Bicyclic rigidity | Moderate | Organic synthesis |

| EP 2022/06 Patent Compounds | >400 | Morpholine sulfonyl, triazolo-pyrazine | Variable | Therapeutic agents (e.g., kinase inhibitors) |

*Note: Discrepancy in molecular formula (C${10}$H${12}$BrNS) suggests possible typographical error in the catalogue entry .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s linear structure may offer higher synthetic yields compared to bicyclic derivatives, which face challenges in ring formation (e.g., 52% yield for bicyclo[1.1.1]pentan-1-amine HCl) .

- Biological Relevance : Thiophene-containing amines are prevalent in drug discovery due to their electronic properties and metabolic stability. The target compound’s extended chain could optimize interactions with hydrophobic binding pockets.

- Trends in Drug Design : Patent compounds emphasize multifunctional groups (e.g., sulfonyl, triazolo-pyrazine) for targeted therapies, whereas the target compound’s simplicity may prioritize cost-effective synthesis and versatility .

Biological Activity

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride is a synthetic compound belonging to the class of amines. Its chemical structure includes an ethyl group, a 5-methylthiophene ring, and a pentan-1-amine chain. The compound has garnered attention for its potential biological activities, which include interactions with various biological targets, making it a subject of interest in pharmacological and biochemical studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H22ClNS |

| Molecular Weight | 247.83 g/mol |

| CAS Number | 1864059-91-5 |

| InChI Key | JQYSQRWFGLRBLB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Methylthiophene Ring : Starting from thiophene, methylation is performed using methyl iodide and sodium hydride.

- Alkylation : The methylthiophene is then alkylated with ethyl bromide under basic conditions.

- Amination : Finally, the amine group is introduced by reacting the alkylated methylthiophene with pentan-1-amine.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, influencing various physiological processes.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7). These compounds show higher efficacy compared to standard treatments like Tamoxifen .

- Antimicrobial Properties : There is emerging evidence suggesting that similar thiophene derivatives possess antimicrobial properties, which could be explored further for developing new antibiotics .

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of synthesized compounds based on the thiophene scaffold against MCF-7 cells. Results demonstrated that these compounds induced apoptosis in cancer cells while exhibiting low toxicity toward normal cells .

- Enzyme Interaction Studies : Biochemical studies have utilized this compound to investigate its interactions with metabolic enzymes, providing insights into its role in metabolic pathways and potential applications in metabolic disorders.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that structural variations within thiophene derivatives can significantly influence their biological activity:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Methyl group at position 5 | Anticancer, antimicrobial potential |

| 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride | Methyl group at position 3 | Varies; potential for different receptor interactions |

Q & A

Q. How can membrane separation technologies improve purification efficiency?

- Methodological Answer : Optimize nanofiltration (MWCO 200-300 Da) to concentrate the compound while removing impurities. Apply Box-Behnken designs to refine transmembrane pressure and cross-flow velocity. Use continuous diafiltration with conductivity monitoring for large-scale processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.